1-(4-bromobenzyl)-1,4-dimethyl-4-[(E)-3-phenyl-2-propenyl]piperazinium diiodide
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Description
The compound “1-(4-bromobenzyl)-1,4-dimethyl-4-[(E)-3-phenyl-2-propenyl]piperazinium diiodide” is a quaternary ammonium salt. It contains a piperazine ring, which is a common feature in many pharmaceuticals and other active compounds . The compound also contains a bromobenzyl group and a phenylpropenyl group.
Molecular Structure Analysis
The molecular structure of this compound would be expected to show the typical features of a piperazine ring, with the two nitrogen atoms carrying positive charges due to the quaternary ammonium groups. The bromobenzyl and phenylpropenyl groups would be attached to the nitrogen atoms of the piperazine ring .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the exact structure and the presence of the quaternary ammonium group. Quaternary ammonium salts are often solids at room temperature and are usually highly soluble in water .Scientific Research Applications
Synthesis and Characterization
Synthesis and Spectral Properties : Research on compounds related to 1-(4-bromobenzyl)-1,4-dimethyl-4-[(E)-3-phenyl-2-propenyl]piperazinium diiodide has focused on their synthesis and spectral properties. For instance, the study of unsymmetrical binucleating ligands and their copper(II) complexes reveals insights into the spectral and electrochemical behaviors of such compounds (Amudha, Thirumavalavan, & Kandaswamy, 1999).
Crystallographic Studies : Crystallographic analysis has been used to determine the structure of related compounds, providing valuable information about their molecular arrangement and interactions (Dziełak et al., 2018).
Biological Evaluation
Antimicrobial Activities : Compounds derived from piperazine structures, similar to the compound , have been synthesized and evaluated for their antimicrobial activities. This highlights the potential use of such compounds in developing new antimicrobial agents (Jadhav, Raundal, Patil, & Bobade, 2017).
Biological Activity Assessment : The biological activity of compounds structurally related to this compound has been a subject of research, focusing on their in vitro and in vivo evaluation. This includes assessing their interactions and potential for therapeutic applications (Chen et al., 2021).
Catalytic and Chemical Properties
- Catalytic Applications : Research has also explored the use of piperazine derivatives in catalysis, particularly in oxidative reactions. This underscores the versatility of such compounds in chemical synthesis and industrial applications (Maurya et al., 2019).
properties
IUPAC Name |
1-[(4-bromophenyl)methyl]-1,4-dimethyl-4-[(E)-3-phenylprop-2-enyl]piperazine-1,4-diium;diiodide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29BrN2.2HI/c1-24(14-6-9-20-7-4-3-5-8-20)15-17-25(2,18-16-24)19-21-10-12-22(23)13-11-21;;/h3-13H,14-19H2,1-2H3;2*1H/q+2;;/p-2/b9-6+;; |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGQIEBBOLFGRQQ-SWSRPJROSA-L |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1(CC[N+](CC1)(C)CC2=CC=C(C=C2)Br)CC=CC3=CC=CC=C3.[I-].[I-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[N+]1(CC[N+](CC1)(C)CC2=CC=C(C=C2)Br)C/C=C/C3=CC=CC=C3.[I-].[I-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29BrI2N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
655.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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